4-Phenyl-5-tetradecylthiazol-2-amine (PTTA) is an organic compound with the molecular formula C23H36N2S. PubChem: It belongs to a class of chemicals called thiazoles, which contain a five-membered ring with sulfur and nitrogen atoms. The specific structure of PTTA incorporates a phenyl group (benzene ring) and a tetradecyl chain (14-carbon chain).
PTTA can be separated and analyzed using high-performance liquid chromatography (HPLC) techniques. There is research describing a specific method using a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid. SIELC Technologies: This method is adaptable for preparative separation, isolation of impurities, and pharmacokinetic studies.
4-Phenyl-5-tetradecylthiazol-2-amine is a thiazole derivative characterized by the presence of a phenyl group and a long tetradecyl alkyl chain. The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This structural configuration contributes to its unique chemical properties and biological activities.
The reactions involving 4-Phenyl-5-tetradecylthiazol-2-amine primarily include:
Compounds containing thiazole rings, including 4-Phenyl-5-tetradecylthiazol-2-amine, have been noted for various biological activities:
The synthesis of 4-Phenyl-5-tetradecylthiazol-2-amine can be achieved through several methods:
4-Phenyl-5-tetradecylthiazol-2-amine has several potential applications:
Research into the interaction of 4-Phenyl-5-tetradecylthiazol-2-amine with biological systems has shown promising results:
Several compounds share structural similarities with 4-Phenyl-5-tetradecylthiazol-2-amine, including:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Amino-1,3,4-thiadiazole | Contains thiadiazole ring; exhibits antimicrobial properties | Antimicrobial |
5-(4-Methylphenyl)-thiazolidine | Thiazolidine structure; used in diabetes treatment | Antidiabetic |
4-(Trifluoromethyl)thiazole | Fluorinated thiazole; known for high reactivity | Anticancer |
What sets 4-Phenyl-5-tetradecylthiazol-2-amine apart from these compounds is its long tetradecyl chain, which enhances its lipophilicity and potential bioactivity compared to other thiazoles. This structural feature may improve its interaction with lipid membranes, making it particularly effective in pharmaceutical applications targeting membrane-bound receptors or enzymes.
The chemical compound 4-Phenyl-5-tetradecylthiazol-2-amine represents a thiazole derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-phenyl-5-tetradecyl-1,3-thiazol-2-amine [1] [2] [3]. This nomenclature reflects the substitution pattern on the thiazole ring system, with the phenyl group at position 4, the tetradecyl chain at position 5, and the amino group at position 2.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₃H₃₆N₂S | [4] [1] [2] [3] |
Molecular Weight | 372.61 g/mol | [4] [1] [2] [3] |
IUPAC Name | 4-phenyl-5-tetradecyl-1,3-thiazol-2-amine | [1] [2] [3] |
CAS Registry Number | 64415-14-1 | [4] [1] [2] [3] [5] |
Melting Point | 72-74°C | [3] |
Physical State | Solid | [3] |
The structural relationship between 5-methyl and 5-tetradecyl derivatives of 4-phenylthiazol-2-amine reveals significant differences in molecular properties and potential applications. The 5-methyl derivative, 2-Amino-4-phenyl-5-methylthiazole, possesses the molecular formula C₁₀H₁₀N₂S with a molecular weight of 190.26 g/mol and CAS number 30709-67-2 [6] [7] [8]. This compound exhibits a notably higher melting point of 122-126°C compared to the tetradecyl analogue [8].
The replacement of the methyl group with a tetradecyl chain significantly alters the compound's physicochemical properties. The tetradecyl derivative demonstrates a 96% increase in molecular weight (from 190.26 to 372.61 g/mol), accompanied by a substantial decrease in melting point from 122-126°C to 72-74°C [3] [8]. This dramatic reduction in melting point reflects the increased molecular flexibility and decreased intermolecular forces associated with the long aliphatic chain.
The lipophilicity profile undergoes a fundamental transformation with the chain extension. While the 5-methyl derivative exhibits relatively low lipophilicity suitable for aqueous environments, the 5-tetradecyl derivative demonstrates markedly enhanced lipophilicity [9] [10]. This increased hydrophobic character influences solubility profiles, with the tetradecyl derivative showing preferential solubility in organic solvents compared to its methyl counterpart.
Research findings indicate that alkyl chain length at the 5-position significantly impacts biological activity profiles. Studies on related thiazole derivatives have demonstrated that longer alkyl substitutions can enhance antimigration activities, with compounds bearing dodecyl chains showing improved potency compared to shorter alkyl analogues [11]. The tetradecyl substitution in the target compound suggests potential for enhanced membrane permeability and altered pharmacokinetic properties compared to the methyl derivative.
Property | 5-Methyl Derivative | 5-Tetradecyl Derivative |
---|---|---|
Molecular Formula | C₁₀H₁₀N₂S | C₂₃H₃₆N₂S |
Molecular Weight (g/mol) | 190.26 | 372.61 |
CAS Number | 30709-67-2 | 64415-14-1 |
Melting Point (°C) | 122-126 | 72-74 |
Lipophilicity | Low | High |
Irritant